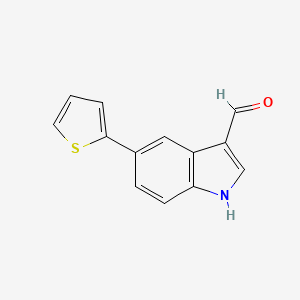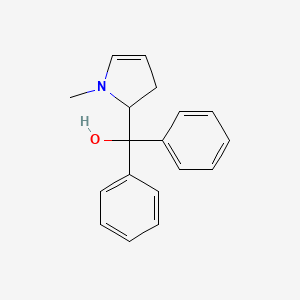
(1-Methyl-2,3-dihydro-1H-pyrrol-2-yl)diphenylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of (1-Methyl-2,3-dihydro-1H-pyrrol-2-yl)diphenylmethanol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 1-methylpyrrolidine with benzophenone in the presence of a reducing agent such as sodium borohydride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level, typically around room temperature to 50°C, to ensure optimal reaction rates and yields.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems can also help in maintaining consistent quality and yield.
化学反応の分析
(1-Methyl-2,3-dihydro-1H-pyrrol-2-yl)diphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines. Common reagents for these reactions include thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce various alcohols.
科学的研究の応用
(1-Methyl-2,3-dihydro-1H-pyrrol-2-yl)diphenylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (1-Methyl-2,3-dihydro-1H-pyrrol-2-yl)diphenylmethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Pathways Involved: The specific pathways affected by the compound depend on its target. For example, it may interfere with metabolic pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
類似化合物との比較
(1-Methyl-2,3-dihydro-1H-pyrrol-2-yl)diphenylmethanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as diphenylmethanol, 1-methylpyrrolidine, and benzophenone share structural similarities with this compound.
Uniqueness: The presence of both the pyrrolidine ring and the diphenylmethanol moiety in a single molecule gives this compound unique chemical and biological properties
特性
分子式 |
C18H19NO |
|---|---|
分子量 |
265.3 g/mol |
IUPAC名 |
(1-methyl-2,3-dihydropyrrol-2-yl)-diphenylmethanol |
InChI |
InChI=1S/C18H19NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-12,14,17,20H,13H2,1H3 |
InChIキー |
DBQHIMQKEIOLEK-UHFFFAOYSA-N |
正規SMILES |
CN1C=CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


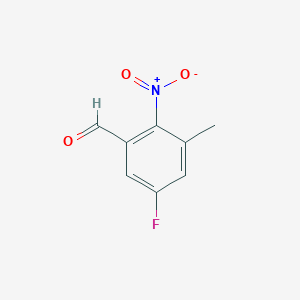
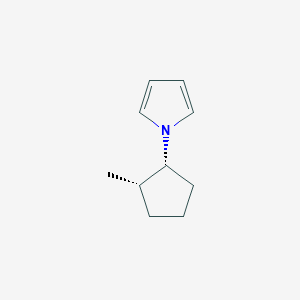
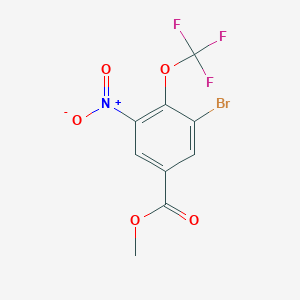
![(S)-7-(8-chloronaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl trifluoromethanesulfonate](/img/structure/B12861840.png)
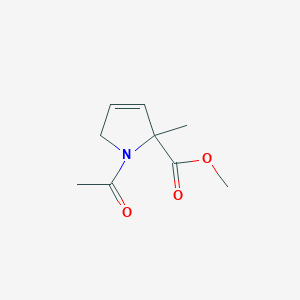
![N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B12861844.png)
![4-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B12861852.png)
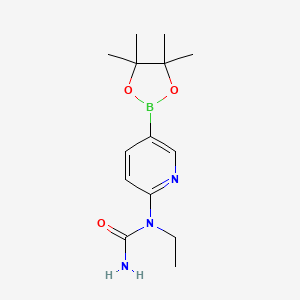
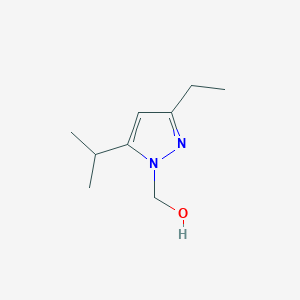
![7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12861871.png)
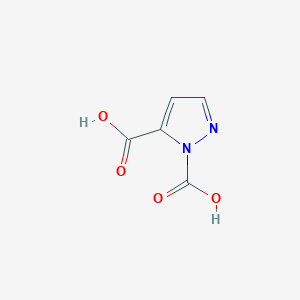

![5-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12861880.png)
